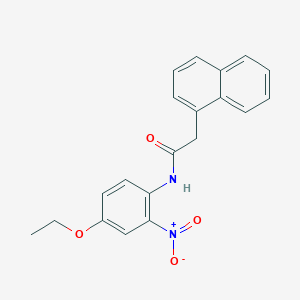

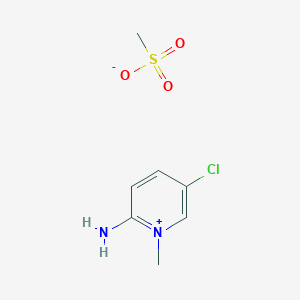

![molecular formula C16H15N3O4S B2531630 Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate CAS No. 941881-44-3](/img/structure/B2531630.png)

Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate" is a complex organic molecule that appears to be a derivative of ethyl acetate with additional heterocyclic components such as a thiazole and a furo[3,2-b]pyridine moiety. This compound is likely to be of interest due to its potential applications in pharmaceuticals and materials science due to the presence of multiple heterocycles which are often found in biologically active molecules.

Synthesis Analysis

The synthesis of related ethyl acetate derivatives typically involves the reaction of substituted pyridine or thiazole moieties with ethyl acetate or its analogs. For instance, ethyl 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate derivatives are prepared by reacting substituted 2-chlorothio-3-pyridinecarbonyl chlorides with ethyl glycinate or by oxidation of corresponding mercapto-pyridine carboxamides . Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives are synthesized from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate using aromatic amines or hydrazines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a thiazole ring, a furo[3,2-b]pyridine system, and an ethyl acetate moiety. The thiazole is a five-membered ring containing both sulfur and nitrogen, which is known for its stability and occurrence in various biologically active compounds. The furo[3,2-b]pyridine is a fused heterocyclic system that combines the structures of furan and pyridine, which may contribute to the compound's potential pharmacological properties. The ethyl acetate part of the molecule would provide an ester functional group, which is a common target for chemical reactions .

Chemical Reactions Analysis

Compounds similar to "this compound" can undergo a variety of chemical reactions. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of the bromine atom or the formation of secondary or tertiary amines . The reactivity of the ester group in such compounds also allows for further functionalization and the formation of new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and heterocyclic components. The presence of the ester group would affect its solubility in organic solvents and possibly its boiling point. The heterocyclic rings could contribute to the compound's stability, electronic properties, and potential interactions with biological targets. The exact properties would need to be determined experimentally, but related compounds have been characterized using techniques such as IR, NMR, and MS spectra .

Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Evaluation

Synthetic Approaches

Researchers have developed expedited synthetic methodologies for creating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives using related ethyl α-compounds as precursors. These methods emphasize operational simplicity, high atom economy, and environmental benignity, highlighting the potential for creating diverse pharmaceutical agents (Mohareb et al., 2004; Bhoi et al., 2016).

Biological Activities

The novel synthetic routes enable the production of compounds with promising biological activities, including antibacterial, antioxidant, and antitubercular properties. These activities are critical for the development of new therapeutic agents (Martínez-Merino et al., 1994; Mohamed, 2021).

Anticancer and Antimicrobial Properties

Anticancer Activity

Certain thiazolo[3,2-a]pyridines exhibit anticancer activity across a range of cancer cell lines, suggesting the utility of these compounds in cancer research and therapy development (Altug et al., 2011).

Antimicrobial Activity

The antimicrobial properties of novel heterocyclic systems underscore the potential of these compounds in addressing infectious diseases, with some showing effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis (Sirakanyan et al., 2015).

Molecular Hybridization and Photophysical Properties

GyrB Inhibitors

The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates through molecular hybridization have led to potent Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of these compounds in developing novel antituberculosis agents (Jeankumar et al., 2013).

Spectral-Fluorescent Properties

The synthesis of novel thieno[2,3-b]pyridine derivatives and their spectral-fluorescent property analysis reveal correlations between chemical structure and photophysical properties, indicating their potential applications in material science and molecular engineering (Ershov et al., 2019).

Mécanisme D'action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit diverse biological activities, which would result in various molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 2-[2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-3-22-14(20)6-10-8-24-16(18-10)19-15(21)13-7-11-12(23-13)5-4-9(2)17-11/h4-5,7-8H,3,6H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDQFUDJIHFIGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

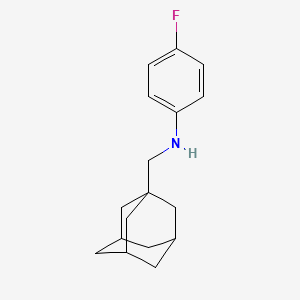

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)

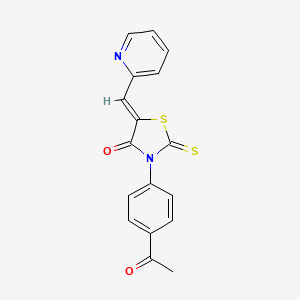

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)

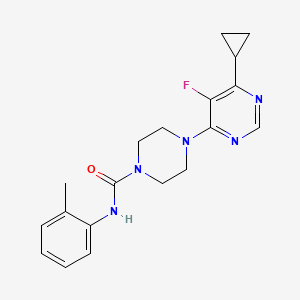

![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)

![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)